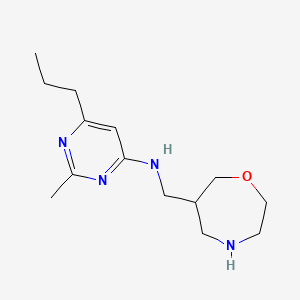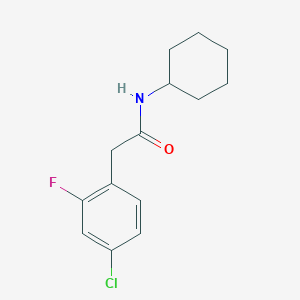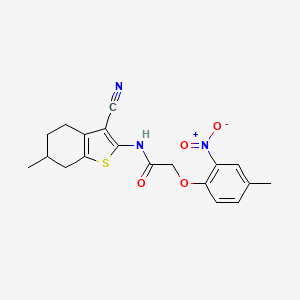
2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride, also known as RO-20-1724, is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), an important second messenger in many physiological processes. RO-20-1724 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammation.
作用机制
2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride selectively inhibits PDE4, which is highly expressed in immune cells and is involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways that regulate inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of disease. It reduces the production of inflammatory cytokines and chemokines, and inhibits the activation of immune cells such as T cells and macrophages. Additionally, this compound has been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and COPD.
实验室实验的优点和局限性
2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride is a selective inhibitor of PDE4, which makes it a useful tool for studying the role of cAMP signaling in various physiological processes. However, its specificity for PDE4 can also be a limitation, as it may not be suitable for studying the role of other PDE isoforms in disease. Additionally, the use of this compound in animal models of disease may not accurately reflect its potential therapeutic efficacy in humans.
未来方向
Future research on 2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride could focus on its potential therapeutic applications in other diseases such as cancer and neurodegenerative disorders. Additionally, further studies could investigate its potential as a combination therapy with other drugs that target different pathways involved in inflammation. Finally, the development of more selective PDE4 inhibitors could help to overcome some of the limitations of this compound and provide more specific tools for studying cAMP signaling in disease.
合成方法
2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride can be synthesized using a multi-step process that involves the reaction of 6-chloro-2-methyl-4-propylpyrimidine with sodium azide to form 2-methyl-4-propylpyrimidine-6-azide. The azide is then reduced to the corresponding amine using palladium on carbon and hydrogen gas. The amine is then reacted with 6-bromo-1,4-oxazepane to form the desired compound, which is then converted to the dihydrochloride salt form.
科学研究应用
2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propyl-4-pyrimidinamine dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases such as asthma, COPD, and inflammation. It has been shown to inhibit the production of inflammatory cytokines and chemokines, reduce airway hyperresponsiveness, and improve lung function in animal models of asthma and COPD. Additionally, this compound has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis.
属性
IUPAC Name |
2-methyl-N-(1,4-oxazepan-6-ylmethyl)-6-propylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-3-4-13-7-14(18-11(2)17-13)16-9-12-8-15-5-6-19-10-12/h7,12,15H,3-6,8-10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOIJBIDKMPSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)NCC2CNCCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-4-iodobenzamide](/img/structure/B5374128.png)
![N-(1-methylpiperidin-4-yl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5374134.png)
![1-(3-ethylisoxazol-5-yl)-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5374136.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B5374139.png)

![5-[(butylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5374161.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5374168.png)
![4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine](/img/structure/B5374178.png)
![methyl {3-(4-ethoxyphenyl)-5-[2-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5374199.png)
![N-isopropyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5374204.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5374207.png)
![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide](/img/structure/B5374210.png)
![2-{4-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5374231.png)
